1-Bromo-2-(tert-butoxy)naphthalene
Beschreibung
1-Bromo-2-(tert-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a tert-butoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Eigenschaften
CAS-Nummer |
960309-89-1 |
|---|---|
Molekularformel |
C14H15BrO |
Molekulargewicht |
279.17 g/mol |
IUPAC-Name |
1-bromo-2-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9H,1-3H3 |
InChI-Schlüssel |
MUBLSTGFHSZISI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C2=CC=CC=C2C=C1)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(tert-butoxy)naphthalene typically involves the bromination of 2-(tert-butoxy)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the naphthalene ring .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often employs similar bromination techniques with careful control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(tert-butoxy)-1-methoxynaphthalene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(tert-butoxy)naphthalene finds applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted naphthalene derivatives.
Biology and Medicine:
Industry: In industrial chemistry, it can be used in the development of materials with specific optical or electronic properties due to its aromatic structure.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(tert-butoxy)naphthalene exerts its effects in chemical reactions involves the electrophilic nature of the bromine atom and the steric hindrance provided by the tert-butoxy group. The bromine atom can participate in various substitution reactions, while the tert-butoxy group can influence the reactivity and orientation of the molecule in these reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(tert-butoxy)naphthalene can be compared with other bromonaphthalene derivatives such as:
1-Bromonaphthalene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromonaphthalene: Similar to 1-Bromonaphthalene but with the bromine atom at the second position, affecting its reactivity and the types of reactions it undergoes.
1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a tert-butoxy group, which can influence its electronic properties and reactivity.
Biologische Aktivität
1-Bromo-2-(tert-butoxy)naphthalene is an organic compound belonging to the bromonaphthalene derivatives. Its unique structure, characterized by a bromine atom at the 1-position and a tert-butoxy group at the 2-position of the naphthalene ring, contributes to its distinct biological and chemical properties. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H16BrO. The tert-butoxy group significantly influences the compound's steric and electronic properties, affecting its reactivity with various nucleophiles and electrophiles. This structural arrangement enhances selectivity in substitution reactions, making it valuable for targeted synthetic applications.
Structural Comparison with Related Compounds
| Compound Name | Structural Features |
|---|---|
| 1-Bromo-3-(tert-butoxy)naphthalene | Bromine at position 1, tert-butoxy at position 3 |
| 1-Bromo-4-(tert-butyl)naphthalene | Bromine at position 1, tert-butyl at position 4 |
| 1-Bromo-2-methylnaphthalene | Bromine at position 1, methyl at position 2 |
The unique positioning of the tert-butoxy group in this compound affects both steric hindrance and electronic distribution within the molecule, influencing its reactivity profile compared to other similar compounds.
Synthesis Methods
Several methods exist for synthesizing this compound. Common approaches include:
- Electrophilic Aromatic Substitution : Using bromine in the presence of a tert-butyl alcohol derivative.
- Nucleophilic Substitution Reactions : Involving bromonaphthalene intermediates.
These synthetic routes allow for the modification of functional groups, enabling further exploration of the compound's biological activity.
Anti-Cancer Activity
Naphthalene derivatives have been investigated for their anti-cancer properties. Compounds with similar structural features have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The presence of the bromine atom may enhance these effects by participating in electron transfer processes during biochemical reactions.
Research Findings
Recent studies have focused on understanding the interaction of bromonaphthalenes with biological targets. For example, the reactivity of similar compounds with nucleophiles has been explored to determine their potential as drug candidates. The findings suggest that modifications in the naphthalene structure can lead to significant changes in biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
